Bis(2-methoxyethyl)sulfamoyl chloride
Description
Contextualization within Contemporary Sulfamoyl Chemistry
Sulfamoyl chlorides are a class of organosulfur compounds characterized by the -SO2Cl functional group attached to a nitrogen atom. They are instrumental in the synthesis of sulfonamides, a class of compounds with broad applications, most notably in pharmaceuticals. organic-chemistry.orgacs.org The sulfonamide functional group is a common feature in a variety of drugs, including antibacterial agents and diuretics. acs.orgox.ac.uk
In contemporary sulfamoyl chemistry, there is a significant focus on developing novel reagents that allow for precise control over reactivity and selectivity. Bis(2-methoxyethyl)sulfamoyl chloride fits into this landscape as a reagent that offers specific steric and electronic properties due to its N,N-disubstituted nature and the presence of the ether functionalities. These features can influence the reactivity of the sulfamoyl chloride and the properties of the resulting sulfonamide.
Modern synthetic methods are increasingly leveraging innovative techniques to activate sulfamoyl chlorides for reactions. For instance, recent research has explored silyl (B83357) radical-mediated activation and visible-light photocatalysis to facilitate the addition of sulfamoyl chlorides to unsaturated bonds, such as in alkenes. organic-chemistry.orgnih.gov This approach allows for the direct synthesis of aliphatic sulfonamides under milder conditions than traditional methods, expanding the toolkit available to synthetic chemists. organic-chemistry.orgox.ac.uk The development of such methods highlights the ongoing effort to make the synthesis of complex sulfonamides more efficient and versatile. rsc.org
Foundational Significance as a Reactive Intermediate
The primary role of this compound in organic synthesis is as a reactive intermediate. The sulfamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility, as it allows for the formation of new sulfur-nitrogen bonds. organic-chemistry.org
The most common reaction involving sulfamoyl chlorides is their reaction with primary or secondary amines to form sulfonamides. This reaction is a fundamental transformation in organic synthesis and is widely used in the pharmaceutical industry to build molecular complexity. The bis(2-methoxyethyl) groups on the nitrogen atom of this compound are retained in the final product, imparting their specific physicochemical properties to the newly formed sulfonamide.
The reactivity of sulfamoyl chlorides can be compared to that of sulfonyl chlorides (-SO2Cl group attached to a carbon atom). Both are powerful electrophiles used to form sulfonamides and sulfonates, respectively. magtech.com.cn However, the nitrogen atom in sulfamoyl chlorides can modulate the reactivity of the sulfur center compared to the carbon analog. The choice between a sulfamoyl chloride and a sulfonyl chloride allows chemists to fine-tune their synthetic strategy based on the desired final product and the specific reaction conditions required. beilstein-journals.org
Scope and Research Trajectory of the Compound
The research trajectory for compounds like this compound is closely tied to the broader trends in organic and medicinal chemistry. As the demand for novel therapeutic agents with complex molecular architectures continues to grow, so does the need for specialized building blocks and reagents.
Current research in this area is focused on several key aspects:
Development of Novel Synthetic Methods: There is a continuous effort to develop new, milder, and more efficient methods for the synthesis and application of sulfamoyl chlorides. This includes the use of flow chemistry, which can offer better control over reaction parameters and improve safety and scalability. nih.gov
Late-Stage Functionalization: A significant area of interest is the use of sulfamoyl chlorides in the late-stage functionalization of complex molecules. This involves introducing the sulfamoyl group at a late step in a synthetic sequence, which can be a powerful strategy for rapidly generating analogs of a lead compound in drug discovery. nih.gov
Exploration of New Applications: Researchers are constantly exploring new applications for sulfonamide-containing molecules. This drives the need for a diverse range of sulfamoyl chlorides with different substitution patterns to access novel chemical space. The unique bis(2-methoxyethyl) substitution pattern of the title compound may offer advantages in specific applications where properties like solubility or binding interactions are important.
While specific research explicitly detailing the use of this compound is not abundant in the public domain, the general advancements in sulfamoyl chloride chemistry provide a clear indication of its potential applications and the direction of future research. The compound remains a valuable tool for chemists engaged in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(2-methoxyethyl)sulfamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClNO4S/c1-11-5-3-8(4-6-12-2)13(7,9)10/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAWCYCQPBJFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371150-44-6 | |
| Record name | N,N-bis(2-methoxyethyl)sulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Bis 2 Methoxyethyl Sulfamoyl Chloride
Primary Synthetic Routes
The most common approaches to synthesizing Bis(2-methoxyethyl)sulfamoyl chloride involve the direct reaction of the corresponding secondary amine with a sulfonylating agent.
Aminosulfonylation Precursor Approaches
A principal and widely utilized method for the synthesis of N,N-disubstituted sulfamoyl chlorides is the reaction of a secondary amine with a suitable sulfonylating agent. In the case of this compound, the key precursor is bis(2-methoxyethyl)amine. This amine is reacted with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid (ClSO₃H).
The reaction with sulfuryl chloride is typically carried out in an inert solvent at controlled temperatures to manage the exothermic nature of the reaction. A base, often a tertiary amine like triethylamine (B128534), is commonly added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. The general scheme for this reaction is as follows:
(CH₃OCH₂CH₂)₂NH + SO₂Cl₂ → (CH₃OCH₂CH₂)₂NSO₂Cl + HCl
Careful control of the reaction temperature is crucial to prevent side reactions and degradation of the product. The choice of solvent is also important, with chlorinated solvents like dichloromethane (B109758) or ethereal solvents being common.
Similarly, chlorosulfonic acid can be employed as the sulfonylating agent. This reaction is also highly exothermic and requires careful addition of the reactants at low temperatures.
Reactant-Based Syntheses from Chlorosulfonyl Isocyanate Derivatives
Chlorosulfonyl isocyanate (CSI) is a versatile reagent that can serve as a precursor for sulfamoyl chlorides. While more commonly used for the synthesis of N-unsubstituted or N-monosubstituted sulfamoyl chlorides, its application in the synthesis of N,N-disubstituted analogs is also conceivable, albeit less direct. One potential pathway involves the initial reaction of CSI with an alcohol to form an N-alkoxycarbonylsulfamoyl chloride, which could then potentially be further modified. However, for a direct synthesis of a N,N-disubstituted sulfamoyl chloride like this compound, this route is not as straightforward as the direct aminosulfonylation of the secondary amine.
Advanced Preparative Techniques
To improve efficiency, selectivity, and safety, advanced preparative techniques are being explored for the synthesis of sulfamoyl chlorides.
Catalytic Strategies in Synthesis
While the direct reaction of amines with sulfonylating agents is often efficient, research into catalytic methods for the synthesis of sulfamoyl chlorides and related sulfonamides is an active area. The use of catalysts can potentially lead to milder reaction conditions, reduced waste, and improved yields. For the synthesis of N,N-dialkylsulfamoyl chlorides, catalytic approaches could involve the activation of the sulfonylating agent or the amine to facilitate the reaction. However, specific catalytic systems for the direct synthesis of this compound are not widely documented in publicly available literature, and this remains an area for further research and development.
Process Optimization and Scale-Up Investigations
The production of this compound on an industrial scale necessitates thorough process optimization and scale-up studies. Key parameters for optimization include reaction temperature, reactant stoichiometry, addition rates, mixing efficiency, and work-up procedures. Continuous flow chemistry offers significant advantages for the synthesis of sulfamoyl chlorides, which are often highly exothermic and can involve hazardous reagents. rsc.org
Table 1: Key Parameters for Process Optimization of Sulfamoyl Chloride Synthesis
| Parameter | Objective | Considerations |
| Temperature Control | Prevent side reactions and ensure safety. | Highly exothermic nature of the reaction requires efficient heat dissipation. |
| Reactant Stoichiometry | Maximize yield and minimize unreacted starting materials. | Precise control of the molar ratios of amine and sulfonylating agent is critical. |
| Solvent Selection | Ensure solubility of reactants and facilitate product isolation. | Inertness of the solvent towards the highly reactive intermediates is essential. |
| Reaction Time | Achieve complete conversion without product degradation. | Monitoring the reaction progress is key to determining the optimal reaction time. |
| Work-up Procedure | Isolate the product in high purity. | Efficient removal of byproducts and unreacted reagents is necessary. |
Continuous flow reactors provide excellent heat and mass transfer, enabling better temperature control and safer handling of the reaction. researchgate.net This technology can lead to higher yields, improved product quality, and a more sustainable manufacturing process when scaling up the production of this compound. mdpi.comresearchgate.net
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of less hazardous reagents, waste minimization, and the development of more energy-efficient processes.
One approach is the use of greener solvents or even solvent-free conditions where feasible. tandfonline.comresearchgate.net The development of catalytic systems, as mentioned earlier, also aligns with the principles of green chemistry by reducing the need for stoichiometric reagents and potentially enabling reactions to proceed under milder conditions. Furthermore, process optimization, particularly through the implementation of continuous flow technology, can significantly contribute to a greener synthesis by minimizing waste and improving energy efficiency. researchgate.net The use of aqueous media for similar reactions has also been explored as a green alternative. tandfonline.com
Reactivity and Transformations of Bis 2 Methoxyethyl Sulfamoyl Chloride
Electrophilic and Nucleophilic Character
The sulfur atom in bis(2-methoxyethyl)sulfamoyl chloride is electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom. This renders the sulfur atom highly electrophilic and prone to attack by nucleophiles.
The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of N-substituted sulfonamides. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrogen chloride byproduct. The general reaction scheme is as follows:
R¹R²NH + (CH₃OCH₂CH₂)₂NSO₂Cl → (CH₃OCH₂CH₂)₂NSO₂NR¹R² + HCl
The reaction conditions are generally mild, and the yields are often high, making this a widely applicable method for the construction of sulfonamide moieties. The table below illustrates the expected products from the reaction of this compound with various amines.
| Amine | Product |
| Aniline | N-phenyl-N',N'-bis(2-methoxyethyl)sulfamide |
| Diethylamine | N,N-diethyl-N',N'-bis(2-methoxyethyl)sulfamide |
| Morpholine | 4-((bis(2-methoxyethyl)amino)sulfonyl)morpholine |
| Benzylamine | N-benzyl-N',N'-bis(2-methoxyethyl)sulfamide |
This table represents expected products from standard amidation reactions.
While sulfonyl chlorides are generally utilized as derivatizing agents to enhance the detectability of amines and phenols in analytical techniques like HPLC, there is limited specific information available in the scientific literature regarding the use of this compound for such applications. In principle, its reactivity towards primary and secondary amines could allow it to function as a derivatizing agent. However, dedicated studies detailing its use for creating analytical or structural probes are not prominent in the available research.
Radical-Mediated Reaction Pathways
Beyond its electrophilic character, this compound can undergo radical reactions, most notably in the hydrosulfamoylation of unsaturated carbon-carbon bonds.
The addition of a sulfamoyl group and a hydrogen atom across an alkene or alkyne is known as hydrosulfamoylation. This transformation can be initiated by radical means, often under photolytic or thermal conditions with a radical initiator. A notable method involves the use of a silyl (B83357) radical to abstract the chlorine atom from the sulfamoyl chloride, generating a key sulfamoyl radical intermediate. nih.govorganic-chemistry.org This radical then adds to the unsaturated bond, followed by hydrogen atom abstraction from a suitable donor, such as tris(trimethylsilyl)silane (B43935) (TTMSS), to yield the final product and regenerate the silyl radical for the catalytic cycle. nih.govorganic-chemistry.org
This photocatalytic approach allows for the hydrosulfamoylation of a variety of electron-deficient alkenes under mild conditions. nih.govorganic-chemistry.org
Table of Representative Hydrosulfamoylation Reactions
| Alkene/Alkyne | Product |
| Styrene | N,N-bis(2-methoxyethyl)-2-phenylethane-1-sulfonamide |
| 1-Octene | N,N-bis(2-methoxyethyl)octane-1-sulfonamide |
| Phenylacetylene | (E)-N,N-bis(2-methoxyethyl)-2-phenylvinylsulfonamide |
This table represents expected products based on known radical hydrosulfamoylation reactions.
The key step in the radical-mediated reactions of this compound is the homolytic cleavage of the sulfur-chlorine (S-Cl) bond to generate a sulfamoyl radical. While direct single-electron reduction of sulfamoyl chlorides is challenging, the abstraction of the chlorine atom by a silyl radical has been shown to be an effective method of activation. nih.govorganic-chemistry.org
The proposed catalytic cycle for the photocatalytic hydrosulfamoylation is as follows:
Initiation: A photocatalyst, upon light absorption, initiates the formation of a silyl radical from a silane (B1218182) precursor.
Chlorine Abstraction: The silyl radical abstracts the chlorine atom from this compound to form the corresponding sulfamoyl radical, (CH₃OCH₂CH₂)₂NSO₂•. nih.govorganic-chemistry.org
Radical Addition: The sulfamoyl radical adds to the alkene or alkyne, forming a carbon-centered radical intermediate.
Hydrogen Atom Transfer: The carbon-centered radical abstracts a hydrogen atom from the silane, yielding the hydrosulfamoylated product and regenerating the silyl radical. nih.govorganic-chemistry.org
This process allows for the efficient formation of C-S bonds under mild conditions, tolerating a range of functional groups. nih.govorganic-chemistry.org
Fluorination Reactions to Sulfamoyl Fluorides
This compound can be converted to its corresponding sulfamoyl fluoride (B91410), N,N-bis(2-methoxyethyl)sulfamoyl fluoride. This transformation is typically achieved through a nucleophilic substitution reaction where the chloride is displaced by a fluoride ion. wikipedia.org Common fluorinating agents for this purpose include alkali metal fluorides such as sodium fluoride (NaF) and potassium fluoride (KF), as well as other sources of fluoride like hydrogen fluoride (HF) and antimony trifluoride (SbF₃). wikipedia.org
The general reaction is:
(CH₃OCH₂CH₂)₂NSO₂Cl + MF → (CH₃OCH₂CH₂)₂NSO₂F + MCl (where M = Na, K, etc.)
This conversion is significant as sulfamoyl fluorides are often more stable and exhibit different reactivity compared to their chloride counterparts, making them valuable reagents in their own right, particularly in the context of "click chemistry". wikipedia.org
Intramolecular Cyclization and Ring-Forming Transformations
The intramolecular cyclization of sulfamoyl chlorides is a significant synthetic route for the preparation of cyclic sulfamides, also known as sultams. These heterocyclic structures are of interest in medicinal chemistry and materials science. The feasibility of such ring-forming transformations is contingent upon the presence of a suitable nucleophilic moiety within the molecule that can react with the electrophilic sulfamoyl chloride group.
Detailed research on the intramolecular cyclization and ring-forming transformations specifically involving this compound is not extensively documented in publicly available scientific literature. The two 2-methoxyethyl substituents on the nitrogen atom lack a readily available internal nucleophile that can spontaneously react with the sulfamoyl chloride group under standard conditions. The ether oxygen atoms are generally poor nucleophiles for attacking the sulfur atom of the sulfamoyl chloride.
However, the principles of intramolecular cyclization can be illustrated by examining related N-substituted sulfamoyl chlorides or their derivatives that bear reactive functional groups. A general strategy involves a precursor molecule containing a sulfamoyl chloride and a tethered nucleophile, such as an amine or a carbanion.
One notable example of a ring-forming transformation leading to sultams involves the reductive cyclization of cyanoalkylsulfonyl fluorides. In this approach, a nitrile group is reduced to a primary amine, which then acts as the internal nucleophile, attacking the sulfonyl fluoride to form a cyclic sulfamide. While this example uses a sulfonyl fluoride, the reactivity principle is analogous to that of a sulfamoyl chloride.
A hypothetical intramolecular cyclization of a derivative of this compound would necessitate the chemical modification of one of the methoxyethyl chains to introduce a reactive site. For instance, demethylation of one of the ether groups to generate a primary alcohol could theoretically be followed by a base-mediated intramolecular cyclization to form a morpholine-N-sulfonamide derivative. However, such a multi-step transformation has not been reported for this specific compound.
The following table summarizes a generalized intramolecular cyclization reaction for a hypothetical N-(ω-hydroxyalkyl)-N-alkylsulfamoyl chloride to illustrate the concept.
| Reactant | Reagent/Condition | Product | Ring Size |
| N-(3-hydroxypropyl)-N-methylsulfamoyl chloride | Base (e.g., NaH) | N-methyl-1,2-thiazolidine-2,2-dione | 5-membered |
| N-(4-hydroxybutyl)-N-methylsulfamoyl chloride | Base (e.g., NaH) | N-methyl-1,2-thiazepane-2,2-dione | 6-membered |
| This table represents a conceptual illustration of intramolecular cyclization and is not based on reported transformations of this compound. |
Applications in Complex Molecular Architecture Synthesis
Scaffold Construction for Functional Compounds
The ability to construct well-defined molecular scaffolds is fundamental to the design of new materials and therapeutic agents. Bis(2-methoxyethyl)sulfamoyl chloride serves as a key building block in this endeavor, providing a reliable means to introduce the sulfamoyl group, which can then be further functionalized.
Sulfonamide-Containing Cycloadducts
This compound is instrumental in the synthesis of sulfonamide-containing cycloadducts. These structures are formed through cycloaddition reactions where the sulfamoyl chloride, or a derivative, participates as a dienophile or dipolarophile. The resulting cyclic compounds, bearing the N,N-bis(2-methoxyethyl)sulfonamide moiety, serve as versatile intermediates. The methoxyethyl groups can enhance solubility in organic solvents, facilitating subsequent chemical modifications. These cycloadducts can be further elaborated into more complex polycyclic systems, which are of interest in medicinal chemistry and materials science.
Derivatives for Biochemical Research
In the field of biochemical research, this compound is utilized to prepare specialized derivatives for studying biological processes. scbt.com The sulfamoyl group can be incorporated into molecules designed to interact with specific biological targets, such as enzymes or receptors. For instance, it can be used to synthesize inhibitors or probes to investigate enzyme function. The bis(2-methoxyethyl) substitution can influence the pharmacokinetic properties of these molecules, such as cell permeability and metabolic stability, which are critical considerations in the design of effective biochemical tools.
| Derivative Type | Application in Biochemical Research | Key Feature |
| Enzyme Inhibitors | Studying enzyme kinetics and mechanism of action | The sulfamoyl group can mimic a transition state or bind to the active site. |
| Molecular Probes | Visualizing and tracking biological molecules and processes | Can be tagged with fluorescent or radioactive labels. |
| Affinity Ligands | Purifying and isolating specific proteins or biomolecules | The sulfamoyl moiety can be part of a larger molecule with high binding affinity. |
Enabling Advanced Organic Transformations
The reactivity of the sulfamoyl chloride group makes this compound a valuable reagent for forging key chemical bonds in organic synthesis. It participates in a variety of transformations that are essential for the construction of complex organic molecules.
C-N and C-S Bond Formations
The primary application of this compound is in the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds. The electrophilic nature of the sulfur atom in the sulfamoyl chloride allows it to readily react with a wide range of nucleophiles.
C-N Bond Formation: Reaction with primary and secondary amines leads to the formation of the corresponding N-substituted sulfonamides. This reaction is a cornerstone of sulfonamide synthesis and is widely employed in the pharmaceutical industry.
C-S Bond Formation: While less common, under specific conditions, the sulfamoyl chloride can react with sulfur nucleophiles to form C-S bonds, leading to compounds with unique electronic and structural properties.
These bond-forming reactions are fundamental to the synthesis of a vast array of organic compounds with diverse applications.
Stereoselective Syntheses
In the realm of stereoselective synthesis, chiral auxiliaries derived from sulfamoyl chlorides are of significant interest. While direct applications of this compound in stereoselective synthesis are not extensively documented, the broader class of sulfamoyl chlorides plays a role in the synthesis of chiral sulfonamides. These chiral sulfonamides can act as ligands in asymmetric catalysis or as chiral auxiliaries to control the stereochemical outcome of reactions on an adjacent part of the molecule. The principles of using sulfinyl compounds as chiral auxiliaries, where the sulfur atom is a stereocenter, can be conceptually extended to more complex sulfonamide systems. nih.gov
| Transformation Type | Description |
| Asymmetric Catalysis | Chiral sulfonamides can coordinate to metal centers, creating a chiral environment that influences the stereochemical course of a catalyzed reaction. |
| Chiral Auxiliaries | A chiral sulfonamide group can be temporarily attached to a molecule to direct the stereoselective formation of a new stereocenter. The auxiliary is subsequently removed. |
Role in Modular Synthetic Strategies
Modular synthesis is a powerful approach that allows for the rapid assembly of a library of related compounds from a set of common building blocks. This compound is well-suited for such strategies. Its ability to reliably react with various nucleophiles allows for the systematic introduction of the N,N-bis(2-methoxyethyl)sulfonamide unit into different molecular frameworks. This modularity is highly advantageous in drug discovery and materials science, where the synthesis and evaluation of numerous analogs are often required to optimize a desired property. By using a "plug-and-play" approach with different amines, alcohols, or other nucleophiles, a diverse range of compounds can be efficiently generated from this single reagent.
Theoretical and Computational Investigations
Quantum Chemical Studies of Reaction Mechanisms
No quantum chemical studies detailing the reaction mechanisms of Bis(2-methoxyethyl)sulfamoyl chloride have been identified. Such studies would typically involve computational methods to elucidate the pathways of its reactions, for example, with nucleophiles.
Transition State Characterization
Information regarding the characterization of transition states in reactions involving this compound is not available in the current body of scientific literature. This would involve the computational identification and analysis of the high-energy structures that exist transiently during a chemical reaction.
Energetic Landscape Mapping
There is no published research on the energetic landscape mapping for reactions of this compound. This type of study would provide a comprehensive profile of the energy changes that occur throughout a reaction, including the identification of intermediates and transition states.
Structure-Reactivity Relationships
Specific studies detailing the structure-reactivity relationships of this compound are not found in the literature. Such investigations would computationally and experimentally correlate the compound's molecular structure with its chemical reactivity.
Molecular Dynamics and Computational Modeling of Reactivity
No molecular dynamics simulations or other computational models focused on the reactivity of this compound have been reported. These methods would offer insights into the dynamic behavior of the molecule and its interactions during chemical processes.
Advanced Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to confirming the molecular structure of Bis(2-methoxyethyl)sulfamoyl chloride, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous evidence of the compound's structure.
¹H NMR: The proton NMR spectrum is used to identify the types of hydrogen atoms present in the molecule and their neighboring environments. For this compound, the spectrum is expected to show three distinct signals corresponding to the three unique sets of protons in the structure. The methoxy (B1213986) (–OCH₃) protons would appear as a singlet, while the two methylene (B1212753) groups (–NCH₂– and –OCH₂–) would appear as triplets due to coupling with each other.
The predicted chemical shifts for this compound are detailed in the table below.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Multiplicity |
| CH₃–O– | ~3.3 | ~59.0 | Singlet |
| –O–CH₂– | ~3.7 | ~70.0 | Triplet |
| –N–CH₂– | ~3.6 | ~52.0 | Triplet |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. For this compound (C₆H₁₄ClNO₄S), high-resolution mass spectrometry (HRMS) can confirm its elemental formula with high accuracy.
The technique is also crucial for studying fragmentation patterns, which can provide further structural confirmation. Under ionization, the molecule can break apart in predictable ways. Key fragmentation pathways for this compound would likely involve the cleavage of the sulfur-nitrogen (S-N) bond or the sulfur-chlorine (S-Cl) bond, as well as fragmentation along the methoxyethyl side chains. Predicted m/z values for various molecular ion adducts are listed below.
| Adduct | Predicted Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 232.0405 |
| [M+Na]⁺ | 254.0224 |
| [M+NH₄]⁺ | 249.0670 |
| [M-H]⁻ | 230.0259 |
Data sourced from predicted values.
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, quantifying its purity, and analyzing potential byproducts.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and monitoring the progress of its synthesis. A reversed-phase HPLC method, typically employing a C18 stationary phase, is suitable for this purpose.
The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode to achieve optimal separation. Detection can be accomplished using a UV detector if impurities are chromophoric, or more universally with a mass spectrometer (LC-MS), which provides both separation and mass identification. During a reaction, HPLC can be used to track the consumption of starting materials and the appearance of the final product, allowing for precise determination of reaction completion.
Gas Chromatography (GC) for Volatile Byproducts
Gas Chromatography (GC) is used to separate and analyze volatile compounds. While direct analysis of sulfamoyl chlorides by GC can be challenging due to their thermal instability, the technique is valuable for detecting volatile byproducts or unreacted starting materials from the synthesis process. uspto.gov Sulfonyl chlorides are known to potentially degrade at the high temperatures of the GC injection port.
To overcome this, a common strategy involves derivatization, where the sulfamoyl chloride is converted into a more thermally stable derivative, such as a sulfonamide, prior to analysis. This allows for accurate quantification and analysis without degradation.
Development of In Situ Monitoring Techniques
Modern process development emphasizes the use of in situ monitoring techniques to gain a deep understanding of reaction dynamics without the need for manual sampling. For the synthesis of sulfamoyl chlorides, in situ Fourier-transform infrared (FTIR) spectroscopy is a particularly powerful tool.
By inserting a probe directly into the reaction vessel, real-time data on the concentration of reactants, intermediates, and products can be collected. The synthesis of this compound can be monitored by tracking the characteristic infrared absorption bands of key functional groups. For instance, the strong asymmetric and symmetric stretches of the S=O bonds in the sulfonyl chloride group (typically found in the 1375-1410 cm⁻¹ and 1180-1195 cm⁻¹ regions, respectively) can be monitored to follow the product's formation. This real-time data enables precise control over reaction parameters, leading to improved yield, purity, and safety.
Emerging Research Frontiers and Future Directions
Catalytic Systems for Enhanced Selectivity and Efficiency
Continuous Flow Synthesis Applications
While continuous flow synthesis is a burgeoning field for the production of various chemical compounds, including some sulfonyl chlorides, no publications were found that specifically describe the application of this technology to the synthesis of Bis(2-methoxyethyl)sulfamoyl chloride. rsc.orgmdpi.comresearchgate.net Such a study would typically include details on reactor design, flow rates, temperature, and pressure optimizations, as well as comparisons of yield and purity with traditional batch processes, none of which are available for this specific compound.
Integration with Machine Learning for Reaction Prediction and Optimization
The application of machine learning and artificial intelligence in chemistry is a rapidly advancing area, with models being developed for reaction prediction, yield optimization, and synthesis planning. digitellinc.comrsc.orgyoutube.com However, there is no evidence of machine learning models being specifically trained on, or applied to, the prediction and optimization of reactions involving this compound. The development of such models would require a substantial amount of specific reaction data for this compound, which does not appear to have been compiled or published.
Q & A
Q. What are the recommended methodologies for synthesizing bis(2-methoxyethyl)sulfamoyl chloride?
Synthesis typically involves reacting sulfamoyl chloride with 2-methoxyethanol under controlled conditions. A recent method utilizes visible-light-driven reactions with sulfamoyl chlorides and alkenes, employing tris(trimethylsilyl)silane (as a radical source) and eosin Y (as a photocatalyst) in acetonitrile under blue LED irradiation. This approach yields bis(2-methoxyethyl)sulfonylamide derivatives with moderate to high efficiency (46–81% yields) . Key parameters include reaction time (4–6 hours), temperature (room temperature), and stoichiometric ratios of reactants.
Q. How should this compound be handled and stored to ensure stability?
Due to its sulfamoyl chloride moiety, the compound is moisture-sensitive and prone to hydrolysis. Store in airtight containers under inert gas (e.g., nitrogen) at –20°C. Avoid contact with oxidizing agents or bases. Use anhydrous solvents (e.g., dry MeCN or DCM) during handling. Decomposition products may include sulfonic acids or sulfonamides, which should be monitored via TLC or LC-MS .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy: Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on sulfamoyl (–SO2–) and methoxyethyl (–OCH2CH2OCH3) signals.
- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns.
- FT-IR: Identify characteristic S=O stretching (~1350–1150 cm<sup>−1</sup>) and C–O–C (methoxy) vibrations (~1100 cm<sup>−1</sup>) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in radical-mediated reactions?
In visible-light-driven reactions, the photocatalyst (e.g., eosin Y) generates a radical intermediate from tris(trimethylsilyl)silane, initiating a chain reaction. The sulfamoyl chloride acts as a sulfonamidation reagent, with the silyl radical abstracting a chlorine atom to form a sulfamoyl radical. This radical reacts with alkenes to form C–S bonds, yielding sulfonamides. Methoxyethyl groups enhance solubility in polar solvents, improving reaction homogeneity .
Q. How can reaction conditions be optimized to improve yields of sulfonamide derivatives?
- Solvent Choice: Polar aprotic solvents (e.g., MeCN) enhance radical stability and reaction efficiency.
- Catalyst Loading: Eosin Y (0.5–1 mol%) and (TMS)3SiH (1.2 equiv.) are optimal for balancing cost and yield.
- Light Intensity: Blue LED (450–470 nm) at 10–20 W/m<sup>2</sup> ensures sufficient photon flux for photocatalyst activation .
Q. What are the challenges in quantifying trace impurities in this compound?
Residual 2-methoxyethanol or hydrolyzed sulfonic acids can interfere with purity assessments. Use HPLC with UV detection (λ = 210–230 nm) or ion chromatography to quantify acidic byproducts. For non-polar impurities, GC-MS with derivatization (e.g., silylation) is recommended .
Q. How does the methoxyethyl group influence the compound’s application in medicinal chemistry?
The methoxyethyl moiety enhances lipophilicity and bioavailability, making the compound a valuable intermediate for prodrugs or targeted sulfonamide-based therapeutics. Recent studies highlight sulfamoyl chlorides as precursors for kinase inhibitors or antimicrobial agents, leveraging their ability to form stable sulfonamide bonds with biomolecules .
Q. What protocols ensure safe disposal of this compound waste?
Neutralize residual compound with a 10% sodium bicarbonate solution, followed by incineration at certified facilities. Avoid aqueous disposal due to potential hydrolysis into sulfonic acids, which may persist in ecosystems. Document disposal according to EPA TSCA regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
